molecular formula C12H11FN2O B13119312 6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one

6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one

Cat. No.: B13119312
M. Wt: 218.23 g/mol
InChI Key: RAPJUNLVANITRY-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one typically involves the condensation of 3-fluoroaniline with acetylacetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-2,3-dimethylpyrimidin-4(3H)-one
  • 6-(3-Bromophenyl)-2,3-dimethylpyrimidin-4(3H)-one
  • 6-(3-Methylphenyl)-2,3-dimethylpyrimidin-4(3H)-one

Uniqueness

6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

6-(3-fluorophenyl)-2,3-dimethylpyrimidin-4-one

InChI

InChI=1S/C12H11FN2O/c1-8-14-11(7-12(16)15(8)2)9-4-3-5-10(13)6-9/h3-7H,1-2H3

InChI Key

RAPJUNLVANITRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1C)C2=CC(=CC=C2)F

Origin of Product

United States

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